molecular formula C20H18ClN3O4S2 B2599987 2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 899724-79-9

2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2599987
CAS No.: 899724-79-9
M. Wt: 463.95
InChI Key: BJPGIIHFUHFYGW-UHFFFAOYSA-N
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Description

2-((5-((3-Chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide ( 899724-79-9) is a dihydropyrimidinone-based chemical compound supplied for research and development purposes. This molecule features a complex structure with a molecular formula of C20H18ClN3O4S2 and an exact molecular weight of 463.04 g/mol . Its architecture integrates a 3-chlorobenzenesulfonyl group and a 2,4-dimethylphenyl acetamide moiety linked via a thioglycolic acid bridge to a dihydropyrimidin-6-one core, suggesting potential as a key intermediate or scaffold in medicinal chemistry and drug discovery programs . The compound's calculated properties include a topological polar surface area of approximately 138 Ų and an XLogP3 value of 3.5, which provides researchers with critical insights into its potential bioavailability . It is presented with a purity of 90% or greater, making it suitable for various experimental applications, including high-throughput screening, biochemical assay development, and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can access this compound from multiple qualified suppliers, with availability ranging from small-scale research quantities to bulk orders .

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S2/c1-12-6-7-16(13(2)8-12)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)15-5-3-4-14(21)9-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPGIIHFUHFYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Dihydropyrimidinone Core: The initial step involves the synthesis of the dihydropyrimidinone core through a Biginelli reaction, which includes the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl derivative reacts with the dihydropyrimidinone intermediate.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.

    Thioether Formation: The thioether linkage is formed by reacting the sulfonylated dihydropyrimidinone with a thiol derivative.

    Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the design of derivatives with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In industrial applications, the compound could be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and dihydropyrimidinone groups may play key roles in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following compounds share the pyrimidinone-thioacetamide backbone but differ in substituents (Table 1):

Table 1: Structural Comparison of Pyrimidinone Derivatives

Compound Name / ID Pyrimidinone Substituent (Position 5) Acetamide Substituent
Target Compound 3-Chlorophenylsulfonyl 2,4-Dimethylphenyl
2-[(5-Acetamido-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide Acetamido, hydroxy 2-Methyl-5-sulfamoylphenyl
2-[(6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-(trifluoromethyl)phenyl)acetamide 1,4-Diphenyl 3-Trifluoromethylphenyl
Compound 5.6 (J. Appl. Pharm. Sci. 2019) 4-Methyl, 6-oxo 2,3-Dichlorophenyl
Compound 5.10 (J. Appl. Pharm. Sci. 2019) 4-Methyl, 6-oxo 2,4,6-Trichlorophenyl

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The target’s 3-chlorophenylsulfonyl group enhances electrophilicity compared to acetamido () or diphenyl () substituents.

Physicochemical Properties

Analysis :

  • Higher halogenation (e.g., trichlorophenyl in Compound 5.10) correlates with elevated melting points due to increased crystal lattice stability .
  • The target’s 2,4-dimethylphenyl group may lower its melting point compared to chlorinated analogs, favoring solubility in organic solvents.

Spectroscopic and Analytical Data

Table 3: NMR and Elemental Analysis Highlights

Compound ID $ ^1H $ NMR (δ, ppm) Elemental Analysis (C/N/S)
Target Compound Anticipated signals: SCH$2$ (~4.1), CH$3$ (~2.2) Not reported
Compound 5.6 SCH$2$: 4.12; CH$3$: 2.19 C: 45.29%; N: 12.23%
Compound 5.10 SCH$2$: 4.10; CH$3$: 2.22 C: 41.19%; N: 11.06%

Insights :

  • The SCH$2$ and CH$3$ protons in the target are expected to resonate similarly to Compounds 5.6 and 5.10, confirming structural consistency .
  • Lower carbon content in Compound 5.10 reflects the higher chlorine content, whereas the target’s methyl groups may increase its carbon percentage.

Biological Activity

2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is primarily studied for its pharmacological properties, which include antibacterial, enzyme inhibition, and possible anticancer effects.

Chemical Structure

The compound features a pyrimidine ring with a sulfonyl group and a thioether linkage, contributing to its diverse biological interactions. The presence of the chlorophenyl and dimethylphenyl moieties enhances its lipophilicity, potentially influencing its bioavailability and activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the sulfonamide group have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CStaphylococcus aureusWeak

Enzyme Inhibition

The compound's sulfonamide moiety is associated with enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have demonstrated that related compounds exhibit strong inhibitory effects on these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 Value (µM)
Compound DAChE0.63 ± 0.001
Compound EUrease2.14 ± 0.003

Case Studies

  • Antibacterial Screening : A series of synthesized compounds structurally related to the target compound were screened for antibacterial activity. The results indicated that those with a similar sulfonamide structure exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria .
  • Molecular Docking Studies : Computational studies have been conducted to evaluate the binding interactions of the compound with target enzymes. These studies revealed that the compound forms stable complexes with AChE, which correlates with its observed inhibitory activity .

Research Findings

Recent studies have highlighted the importance of the structural features of this compound in dictating its biological activities. The thioether linkage enhances the compound's ability to interact with biological targets effectively.

Potential Applications

Given its biological activities, this compound could have potential applications in:

  • Antibacterial therapies : As an alternative or adjunct to existing antibiotics.
  • Enzyme inhibition : In developing treatments for neurodegenerative diseases and urinary disorders.

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